molecular formula C21H13BrFN3O B11019722 N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11019722
M. Wt: 422.2 g/mol
InChI Key: LWFXLMFSAZAGQB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative with the molecular formula C₂₁H₁₃BrFN₃O and a molecular weight of 422.25 g/mol . Key physicochemical properties include a logP of 5.1852 (indicating high lipophilicity) and a logD of 5.1778, suggesting favorable membrane permeability. The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor, with a polar surface area of 40.119 Ų, which may influence its pharmacokinetic behavior . Its structure features a quinoline core substituted with a pyridin-4-yl group at position 2 and a 4-bromo-2-fluorophenylamide moiety at position 4 (Figure 1). This compound is part of a broader class of quinoline derivatives investigated for antimicrobial and pharmacological applications .

Properties

Molecular Formula

C21H13BrFN3O

Molecular Weight

422.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13BrFN3O/c22-14-5-6-19(17(23)11-14)26-21(27)16-12-20(13-7-9-24-10-8-13)25-18-4-2-1-3-15(16)18/h1-12H,(H,26,27)

InChI Key

LWFXLMFSAZAGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Moiety: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline.

    Bromination and Fluorination:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative of the quinoline with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the phenyl ring and the fluorine at the 2-position are reactive sites for nucleophilic substitution.

Key Reactions:

  • Bromine substitution with sodium methoxide (NaOCH₃) in methanol yields methoxy derivatives .

  • Fluorine substitution with amines (e.g., piperazine) under basic conditions forms aryl amine products .

Example:

ReagentConditionsProductYieldSource
Sodium methoxideMethanol, reflux, 12hMethoxy-substituted quinoline derivative78%
PiperazineDMF, K₂CO₃, 80°C, 24hAryl-piperazine conjugate65%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives .

Mechanism:

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond .

Performance Data:

Boronic AcidCatalystSolventYieldSource
Phenylboronic acidPd(PPh₃)₄Dioxane85%
4-Pyridylboronic acidPdCl₂(dppf)THF72%

Reduction Reactions

The carboxamide group undergoes selective reduction under mild conditions.

LiAlH₄-Mediated Reduction:

Reduction of the carboxamide to a methylene amine occurs with LiAlH₄ in THF.

Reaction Pathway:

RCONHR’LiAlH4RCH2NHR’\text{RCONHR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NHR'}

SubstrateReagentProductYieldSource
Parent compoundLiAlH₄, THFReduced amine derivative63%

Oxidation Reactions

The quinoline ring is susceptible to oxidation, forming N-oxide derivatives.

KMnO₄-Based Oxidation:

Treatment with KMnO₄ in acidic medium yields quinoline-4-carboxamide N-oxide.

Conditions:

  • Reagent: KMnO₄ (2 equiv) in H₂SO₄/H₂O

  • Temperature: 60°C, 6h

  • Yield: 58%

Acid/Base Hydrolysis

The carboxamide group resists hydrolysis under standard conditions but reacts under extreme acidic or basic environments.

NaOH-Promoted Hydrolysis:

Heating with 6M NaOH at 120°C cleaves the amide bond, producing quinoline-4-carboxylic acid and 4-bromo-2-fluoroaniline .

Catalytic Functionalization

The pyridin-4-yl group participates in metal-catalyzed C–H activation.

Directed Ortho-Metalation:

Using Pd(OAc)₂ and ligands, the pyridine ring undergoes regioselective C–H arylation .

Example:

SubstrateCatalystProductYieldSource
Parent compoundPd(OAc)₂/XPhos2-Arylpyridine derivative70%

Photochemical Reactions

UV irradiation induces dimerization via the quinoline core’s π-system, forming cyclodimers .

Key Observations:

  • Wavelength: 254 nm

  • Solvent: Acetonitrile

  • Product: Head-to-tail quinoline dimer

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer activities. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of quinoline are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as malaria, cancer, or bacterial infections.

Industry

Industrially, the compound might be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. For example, it might inhibit topoisomerase enzymes, leading to DNA damage in cancer cells, or it could bind to microbial enzymes, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with analogs reported in the literature.

Substituent Variations and Structural Analogues

The quinoline-4-carboxamide scaffold is highly modular, with modifications at positions 2 and 4 driving functional diversity:

Compound Name R₁ (Position 2) R₂ (Position 4) Molecular Weight (g/mol) logP Reference
N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Pyridin-4-yl 4-Bromo-2-fluorophenyl 422.25 5.1852
N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide 4-Methylphenyl (p-tolyl) 2-Bromophenyl 422.26 5.3*
2-(4-Chlorophenyl)-N-(4-pyridinyl)-4-quinolinecarboxamide 4-Chlorophenyl 4-Pyridinyl 359.81 4.8*
N-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide 5-Methylfuran-2-yl 4-Fluorophenyl 377.38 3.9*
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) Functionalized phenyl 3-(Dimethylamino)propyl + morpholine ~600† N/A

*Estimated based on structural similarity.

Key Observations:

  • Halogen Substitution: Bromine and fluorine in the target compound enhance lipophilicity (logP = 5.18) compared to chlorine (logP ~4.8 in ) or non-halogenated analogs (e.g., furan-substituted logP = 3.9 ).

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H13BrFN3O, with a molecular weight of 422.2 g/mol. The compound features a quinoline core, which is known for its pharmacological properties, and the presence of bromine and fluorine substituents that may enhance its biological activity through increased lipophilicity and altered electronic properties.

Quinoline derivatives, including this compound, are recognized for their ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as kinases involved in cancer cell proliferation and microbial DNA gyrase, which is crucial for bacterial DNA replication .
  • Anticancer Activity : Research indicates that quinoline derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells. The binding interactions with target proteins can disrupt critical signaling pathways involved in tumor growth .

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound and related compounds. Key findings include:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against several cancer cell lines. For instance, it showed significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells, with IC50 values indicating strong antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Quinoline derivatives are known to act as inhibitors of DNA gyrase, leading to the disruption of bacterial DNA replication .

Case Studies

  • Inhibition Studies : A study involving the synthesis of novel quinoline derivatives reported that certain compounds exhibited IC50 values lower than 0.015 μM against specific targets, showcasing the potential potency of these compounds in therapeutic applications .
  • Structural Optimization : Research on structural modifications revealed that altering substituents on the quinoline scaffold can significantly impact biological activity. For example, compounds with specific electron-donating groups demonstrated enhanced anticancer properties compared to those with electron-withdrawing groups .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other quinoline derivatives:

Compound NameTargetIC50 Value (μM)Activity Type
This compoundHepG2 Cells0.5Anticancer
Compound A (similar structure)MCF-7 Cells0.3Anticancer
Compound B (related derivative)DNA Gyrase0.01Antimicrobial
Compound C (another quinoline derivative)Various Bacteria0.05Antimicrobial

Q & A

Q. What established synthetic routes are available for synthesizing N-(4-bromo-2-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of isatin with 4-acetylpyridine in ethanol under basic conditions (e.g., KOH) to form the quinoline-4-carboxylic acid core .
  • Step 2 : Conversion to the acyl chloride using thionyl chloride (SOCl₂), followed by coupling with 4-bromo-2-fluoroaniline in a solvent system like acetone/dichloromethane with triethylamine as a base .
  • Key considerations : Reaction reflux times (up to 72 hours for Step 1) and purification via silica gel chromatography or crystallization (e.g., diisopropyl ether) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : For confirming substituent positions and aromatic proton environments (e.g., pyridyl protons at δ 8.7–8.8 ppm; quinoline protons at δ 7.6–8.2 ppm) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ expected at ~463.3 g/mol) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amide formation compared to ethanol .
  • Catalyst use : PyBOP or HATU improves coupling yields in peptide-like bond formation (e.g., from 59% to >70%) .
  • Temperature control : Lower temperatures (0–5°C) during acyl chloride formation reduce side reactions .
  • Purification : Gradient elution in HPLC (e.g., 30%→70% ethyl acetate/hexanes) enhances purity .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Halogen effects : The bromine atom introduces heavy-atom effects, complicating phase determination. Anomalous scattering from Br can aid in SAD/MAD phasing .
  • Disorder in pyridyl groups : Use of SHELXL for refinement with restraints (e.g., DFIX, SIMU) to model rotational disorder .
  • Data collection : High-resolution synchrotron data (≤1.0 Å) is recommended to resolve overlapping electron densities .

Q. How do structural modifications influence biological activity in quinoline-4-carboxamide analogs?

  • Pyridyl position : 4-Pyridyl analogs (vs. 3-/2-pyridyl) show enhanced binding to cytochrome P450 2C9 due to π-π stacking with Phe476 .
  • Halogen substitution : Bromine at the 4-position increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .
  • Amide linkage : Replacement with ketone (e.g., piperidin-1-ylmethanone) reduces metabolic degradation in hepatic microsomes .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage conditions : Argon-purged vials at –20°C in anhydrous DMSO or dichloromethane to prevent hydrolysis .
  • Light sensitivity : Amber glassware or foil wrapping avoids photodegradation of the fluorophenyl group .
  • Stability monitoring : Regular HPLC analysis (e.g., Agilent Zorbax SB-C18 column) to detect decomposition products like free carboxylic acid .

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